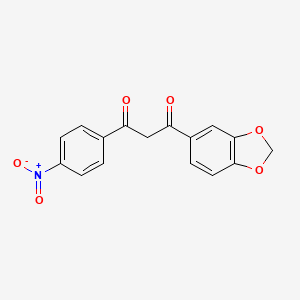![molecular formula C11H12N2O B12593063 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- CAS No. 651314-52-2](/img/structure/B12593063.png)
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- is a complex organic compound that belongs to the class of azabicyclo compounds. These compounds are characterized by their bicyclic structure, which includes a nitrogen atom. The specific structure of this compound includes an isoxazole ring attached via an ethynyl group, making it a unique and interesting molecule for various scientific applications.
Méthodes De Préparation
The synthesis of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods often involve the hydrogenation of cycloalkenes using catalysts such as platinum or nickel .
Analyse Des Réactions Chimiques
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperoxybenzoic acid (MCPBA) to form epoxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium or platinum.
Substitution: The compound can undergo substitution reactions with various electrophiles to form addition products.
Common reagents and conditions used in these reactions include MCPBA for oxidation and hydrogen gas with palladium or platinum catalysts for reduction. The major products formed from these reactions include epoxides and other polyfunctionalized bicyclic systems .
Applications De Recherche Scientifique
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Mécanisme D'action
The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be compared with other similar compounds, such as:
2-Oxa-5-azabicyclo[2.2.1]heptane: This compound has an oxygen atom in place of the nitrogen atom, leading to different chemical properties and applications.
7-Oxabicyclo[2.2.1]heptane: This compound has an oxygen atom in the bicyclic structure, which affects its reactivity and biological activity.
The uniqueness of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- lies in its specific combination of an azabicyclo structure with an isoxazole ring, providing distinct chemical and biological properties that make it valuable for various scientific research applications.
Propriétés
Numéro CAS |
651314-52-2 |
|---|---|
Formule moléculaire |
C11H12N2O |
Poids moléculaire |
188.23 g/mol |
Nom IUPAC |
5-[2-(1-azabicyclo[2.2.1]heptan-7-yl)ethynyl]-1,2-oxazole |
InChI |
InChI=1S/C11H12N2O/c1(10-3-6-12-14-10)2-11-9-4-7-13(11)8-5-9/h3,6,9,11H,4-5,7-8H2 |
Clé InChI |
IUEPDRYKTARBKQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN2CCC1C2C#CC3=CC=NO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



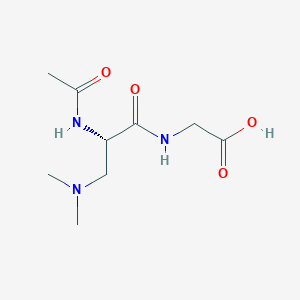
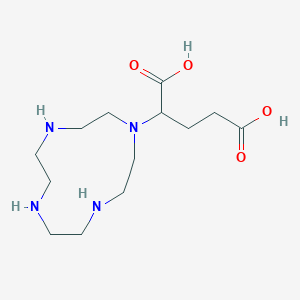

![3-Methyl-1-[3-(trimethoxysilyl)propyl]-1H-pyrrole-2,5-dione](/img/structure/B12593008.png)
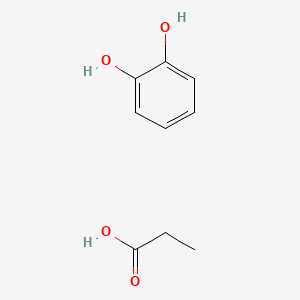
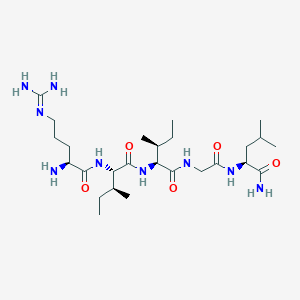
![Tricyclo[3.2.1.0~3,6~]octane-2-carboxylic acid](/img/structure/B12593024.png)
![3-Methyl-2-methylsulfanyl-7,8-dihydro-6H-cyclopenta[g]quinoline](/img/structure/B12593025.png)
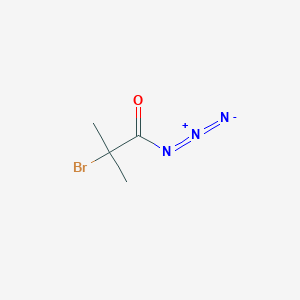
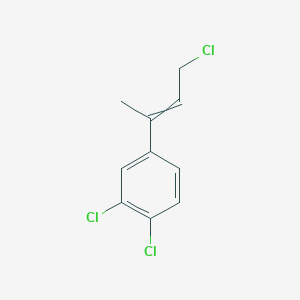
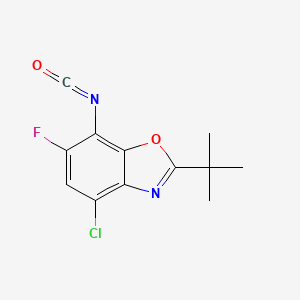
![N-(5-Bromo-2-pyridinyl)-2-[(4-cyanobenzoyl)amino]-5-methoxybenzamide](/img/structure/B12593051.png)
